Azaperone

Catalog No.
S520003
CAS No.
1649-18-9
M.F
C19H22FN3O
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaperone

CAS Number

1649-18-9

Product Name

Azaperone

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

InChI Key

XTKDAFGWCDAMPY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

Azaperone; Stresnil; Azaperon; Fluoperidol; Suicalm; Eucalmyl

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Description

The exact mass of the compound Azaperone is 327.1747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Veterinary Medicine

Application in Food Safety

Application in Electrochemical Sensing

Application in Meat Tissue Analysis

Application in Chromatographic Method Development

Azaperone is a neuroleptic agent belonging to the butyrophenone class, primarily utilized in veterinary medicine. Its chemical structure is characterized by a pyridinylpiperazine moiety and a butyrophenone backbone, which contributes to its pharmacological effects. The compound is known for its sedative, antiemetic, and anti-aggressive properties, making it particularly effective in calming animals such as pigs and elephants during stressful situations or medical procedures .

The chemical formula of azaperone is C₁₉H₂₂FN₃O, with a molecular weight of approximately 327.403 g/mol. It acts mainly as a dopamine antagonist, influencing various neurotransmitter systems in the body, including adrenergic and serotonergic pathways .

Azaperone's primary mechanism of action involves its antagonism of dopamine D2 receptors in the central nervous system []. This disrupts dopamine signaling, leading to sedation and antipsychotic effects. Additionally, azaperone may possess some antihistaminic and anticholinergic properties, contributing to its overall pharmacological profile [].

Azaperone is generally considered safe for veterinary use at recommended dosages []. However, potential side effects in animals include drowsiness, ataxia (incoordination), and tremors [].

In humans, limited data is available on its safety profile. Studies suggest that high doses may cause respiratory depression [].

Azaperone undergoes several metabolic transformations after administration. Notably, it is rapidly metabolized in the liver, producing metabolites such as azaperol, which has reduced pharmacological activity compared to the parent compound. The metabolic pathways include:

  • Reduction of the butanone group to form azaperol.
  • Hydroxylation of the pyridine ring.
  • Oxidative dearylation, leading to N-formylation of the piperazine ring .

The elimination half-life of azaperone varies between 20 minutes and 6 hours depending on the specific metabolic pathway and tissue involved .

Azaperone exhibits a range of biological activities primarily through its action as a dopamine receptor antagonist. Its effects include:

  • Sedation: Induces calming effects in animals within 5-10 minutes post-administration, lasting for 1-3 hours.
  • Antiemetic: Reduces nausea and vomiting, particularly when combined with other agents.
  • Anti-aggressive: Decreases aggressive behavior in pigs during handling or transport .

The synthesis of azaperone involves several key steps:

  • Alkylation: The reaction begins with the alkylation of 2-chloropyridine with piperazine to yield 1-(pyridin-2-yl)piperazine.
  • Side Chain Attachment: This intermediate is then reacted with 4-chloro-4'-fluorobutyrophenone to form azaperone .

This multi-step synthesis allows for the creation of azaperone with specific pharmacological properties suitable for veterinary applications.

Azaperone is predominantly used in veterinary medicine for:

  • Tranquilization: Commonly administered to pigs to reduce stress during transport or handling.
  • Anesthesia: Often used in combination with other anesthetic agents for surgical procedures in larger animals like elephants.
  • Behavioral Management: Helps manage aggression and anxiety in various species during stressful situations .

While its use in humans as an antipsychotic is rare due to potential side effects, it has been investigated for similar applications in psychiatric settings .

Research indicates that azaperone interacts with several neurotransmitter systems:

  • Dopaminergic System: As a dopamine antagonist, it can influence mood and behavior by modulating dopaminergic pathways.
  • Adrenergic System: It may cause slight bradycardia and hypotension due to its effects on peripheral blood vessels.
  • Serotonergic System: At higher concentrations, azaperone can antagonize serotonin receptors, which may contribute to its sedative effects .

These interactions underline the complexity of azaperone's pharmacodynamics and its potential implications for both therapeutic use and side effects.

Azaperone shares structural and functional similarities with other neuroleptic agents. Notable compounds include:

Compound NameClassPrimary UseUnique Properties
HaloperidolButyrophenoneAntipsychoticStronger antipsychotic effects; more side effects
FluphenazinePhenothiazineAntipsychoticLonger duration of action; more sedative effects
RisperidoneAtypical antipsychoticAntipsychoticBroader receptor activity; lower extrapyramidal symptoms
PerphenazinePhenothiazineAntipsychoticModerate sedative effects; more potent than azaperone

Azaperone's unique profile as a veterinary tranquilizer distinguishes it from these compounds, which are primarily used in human medicine. Its rapid onset and specific applications in animal handling highlight its particular utility in veterinary contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

327.17469050 g/mol

Monoisotopic Mass

327.17469050 g/mol

Heavy Atom Count

24

LogP

3.3 (LogP)

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19BV78AK7W

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1649-18-9

Wikipedia

Azaperone
Palladium_black

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> TRANQUILLIZING_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Azaperone Summary Report (2) (PDF). European Medicines Agency. Committee for Veterinary Medicinal Products. November 1997. Retrieved 2017-01-15.
2: Rules and Regulations (PDF). Federal Register. 48 (202): 48229. 18 October 1983. Retrieved 2017-01-15.

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